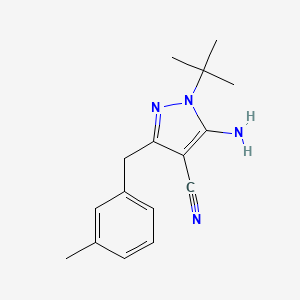

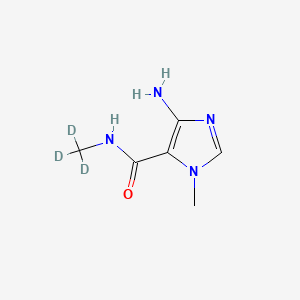

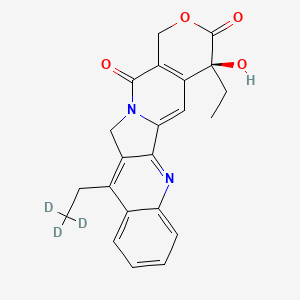

5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole (5-ATBCMPC) is a novel small molecule with a broad range of potential applications. It has been studied for its ability to act as an antioxidant, a reducing agent, and a radical scavenger, as well as its potential to modulate biological processes. This molecule has also been studied for its potential to be used as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

Synthesis and Biological Applications

The compound 5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole is a variant of 4-cyanopyrazoles and 5-aminopyrazoles, which are known for their significant biological activities. For instance, 4-cyanopyrazoles have been noted for their inhibition of alcohol dehydrogenase and have been observed to produce skeletal muscle relaxation in animal models. Moreover, these compounds play a role in the preparation of diphenylpyrazole non-nucleoside derivatives, which act as non-nucleoside reverse transcriptase inhibitors for HIV1. The synthesis of these compounds has been refined over time, with newer chemoselective methods offering improved yields and product purity. This underscores the compound's relevance in medicinal chemistry and drug design, particularly in the context of viral infections such as HIV (Toche, Kazi & Jachak, 2008).

Chemical Properties and Synthesis Techniques

The compound also plays a part in the synthesis of novel hydropyrazolopyridine derivatives. The reaction of compounds similar to 5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole with unactivated and electron-rich alkenes, under solvent-free conditions, has been shown to follow heterocyclization reactions. This process is facilitated by the benzotriazole methodology, highlighting the compound's utility in creating complex heterocyclic structures that are prevalent in many pharmaceuticals (Abonía et al., 2004).

Application in Asymmetric Synthesis

The compound's structural features contribute to highly diastereoselective and stereodivergent synthesis processes. For instance, it has been applied in the asymmetric synthesis of complex sugar derivatives, like 3,6-dideoxy-3-amino-L-talose, a process which involves intricate steps of aminohydroxylation and dihydroxylation. This illustrates the compound's significance in synthetic organic chemistry, particularly in the synthesis of stereochemically complex molecules (Csatayová et al., 2011).

Hydrolytic Stability and Complex Formation

The compound is also relevant in the study of hydrolytic stability and complex formation with metals. For example, amino(polyphenolic) ligands, which share structural similarities with 5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole, have been used to synthesize stable zirconium complexes. This highlights its potential applications in coordination chemistry and materials science (Chartres et al., 2007).

properties

IUPAC Name |

5-amino-1-tert-butyl-3-[(3-methylphenyl)methyl]pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c1-11-6-5-7-12(8-11)9-14-13(10-17)15(18)20(19-14)16(2,3)4/h5-8H,9,18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVSXFKVXNGFAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=NN(C(=C2C#N)N)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652425 |

Source

|

| Record name | 5-Amino-1-tert-butyl-3-[(3-methylphenyl)methyl]-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole | |

CAS RN |

1185162-28-0 |

Source

|

| Record name | 5-Amino-1-tert-butyl-3-[(3-methylphenyl)methyl]-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

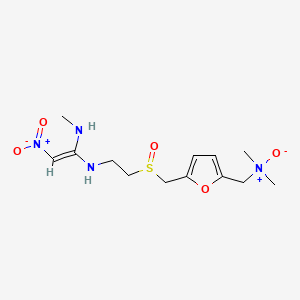

![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)